
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in dichloromethane are used for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to protect the amine functionality during synthetic steps that might otherwise affect it. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to yield the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but with a different stereochemistry.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative.
1-tert-Butoxycarbonyl-3-pyrrolidone: A related compound with a different functional group.
Uniqueness
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the Boc protecting group and the pyrrolidine ring. This combination provides stability under basic conditions and ease of removal under acidic conditions, making it highly versatile in synthetic applications.
Propriétés
Numéro CAS |
1245647-86-2 |
|---|---|
Formule moléculaire |
C11H17NO6 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyloxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)17-9(15)12-5-4-7(6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Clé InChI |
QXUNNVVSKDLGTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC(=O)N1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


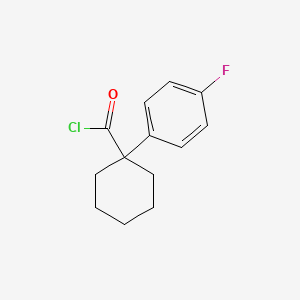

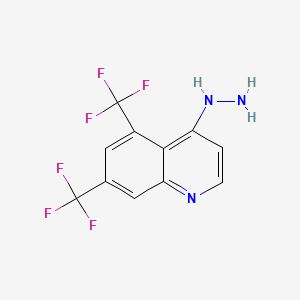

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
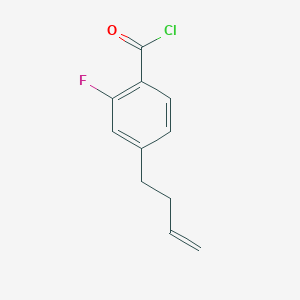



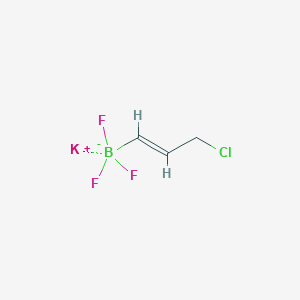
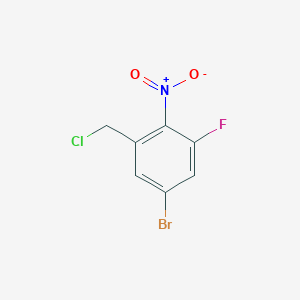
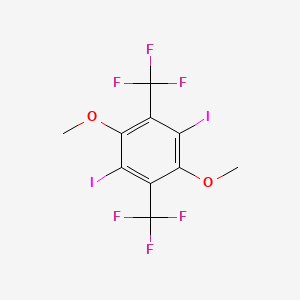
![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)
